tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate
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Overview
Description
tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate is a versatile small molecule scaffold used in various research and industrial applications. Its empirical formula is C14H19NO2, and it has a molecular weight of 233.31 g/mol . This compound is known for its stability and reactivity, making it a valuable building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate can be synthesized through several methods. One common approach involves the reaction of 2,3-dihydro-1H-inden-5-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with receptors, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (5-chloro-1H-pyrrolo [2,3-b]pyridin-6-yl)carbamate
- O- (1-OXO-2,3-DIHYDRO-1H-INDEN-5-YL) DIMETHYLTHIOCARBAMATE
- Methyl 2,3-Dihydro-1H-inden-5-ylcarbamate
- Methyl 2,3-Dihydro-1H-inden-4-ylcarbamate
Uniqueness
tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate is unique due to its specific structure, which provides stability and reactivity. Its tert-butyl group offers steric protection, enhancing its utility in various synthetic applications. Additionally, the indene moiety contributes to its versatility as a scaffold for building more complex molecules .
Properties
IUPAC Name |
tert-butyl N-(2,3-dihydro-1H-inden-5-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-12-8-7-10-5-4-6-11(10)9-12/h7-9H,4-6H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWKGFDFWWEOOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(CCC2)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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